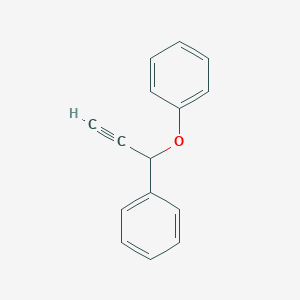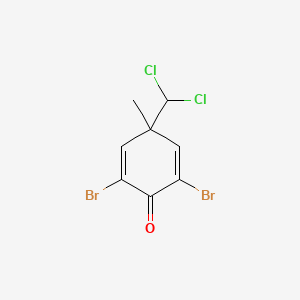
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of bromine and chlorine atoms attached to a cyclohexadienone ring
Métodos De Preparación
The synthesis of 2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the bromination of 4-methylcyclohexa-2,5-dien-1-one using bromine in the presence of a suitable solvent, such as glacial acetic acid . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial production methods may involve the use of bromide-bromate salts in an aqueous acidic medium, which provides a more environmentally friendly and cost-effective approach . This method allows for the recycling of the aqueous acidic filtrate, making the process more sustainable.
Análisis De Reacciones Químicas
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of cyclohexadienols.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Biology: The compound’s brominated structure makes it a potential candidate for studying halogenated organic compounds’ biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets through halogen bonding and electrophilic aromatic substitution. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. These interactions can lead to the formation of stable complexes with biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one can be compared with similar compounds such as:
2,6-Dibromo-4-chloroaniline: This compound has a similar brominated structure but differs in its functional groups and applications.
2,6-Dibromo-4-fluoroaniline: This compound contains a fluorine atom instead of a chlorine atom, leading to different chemical properties and reactivity.
2,6-Dibromo-4-methylaniline:
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which imparts distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
113851-99-3 |
|---|---|
Fórmula molecular |
C8H6Br2Cl2O |
Peso molecular |
348.84 g/mol |
Nombre IUPAC |
2,6-dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H6Br2Cl2O/c1-8(7(11)12)2-4(9)6(13)5(10)3-8/h2-3,7H,1H3 |
Clave InChI |
GLQWPOAVAYIEHV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C(=O)C(=C1)Br)Br)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


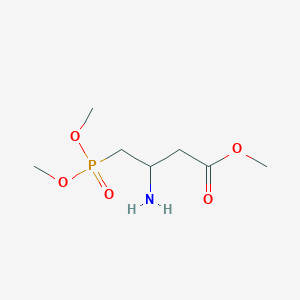
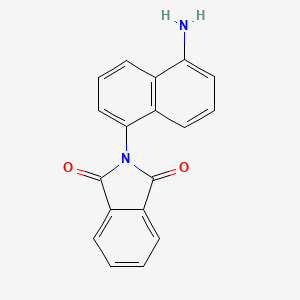
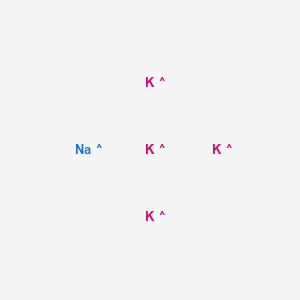
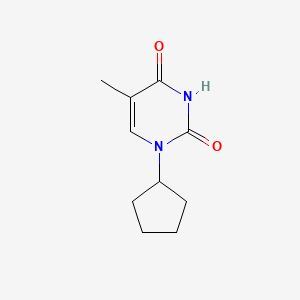
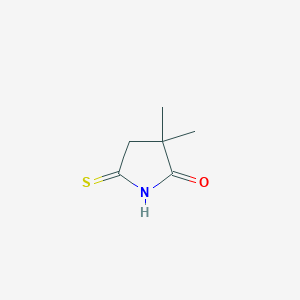
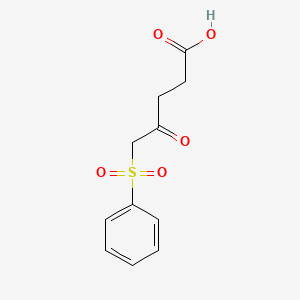

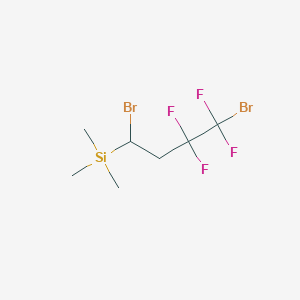


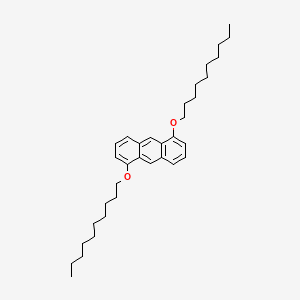
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
